molecular formula C11H13NO B3196831 [1-(1-Benzofuran-2-yl)ethyl](methyl)amine CAS No. 100127-74-0

[1-(1-Benzofuran-2-yl)ethyl](methyl)amine

Cat. No. B3196831
CAS RN: 100127-74-0
M. Wt: 175.23 g/mol
InChI Key: JLKRQCDKFNFEIQ-UHFFFAOYSA-N
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Description

“1-(1-Benzofuran-2-yl)ethylamine” is a chemical compound with the IUPAC name 1-(1-benzofuran-2-yl)-N-methylethanamine . It has a molecular weight of 175.23 . The compound is typically stored at room temperature and is in liquid form .


Synthesis Analysis

The synthesis of benzofuran derivatives, including “1-(1-Benzofuran-2-yl)ethylamine”, involves various methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields, catalyzed by indium (III) halides .


Molecular Structure Analysis

The molecular structure of “1-(1-Benzofuran-2-yl)ethylamine” can be represented by the InChI code 1S/C11H13NO/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-8,12H,1-2H3 . This indicates that the compound consists of a benzofuran ring attached to an ethyl(methyl)amine group.


Chemical Reactions Analysis

The chemical reactions involving “1-(1-Benzofuran-2-yl)ethylamine” are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another reaction involves an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols, providing 2-alkyl/benzyl benzofurans in excellent yields .


Physical And Chemical Properties Analysis

“1-(1-Benzofuran-2-yl)ethylamine” is a liquid at room temperature . It has a molecular weight of 175.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Safety and Hazards

The safety information for “1-(1-Benzofuran-2-yl)ethylamine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-(1-Benzofuran-2-yl)ethylamine” and similar compounds could involve further exploration of their anticancer activities . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(12-2)11-7-9-5-3-4-6-10(9)13-11/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKRQCDKFNFEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Benzofuran-2-yl)ethyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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